5-Diazoimidazole-4-carboxamide

Description

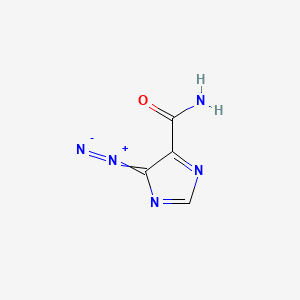

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-diazoimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZLMSPFYNDYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=[N+]=[N-])C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939135, DTXSID70949098 | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-85-7, 26230-33-1 | |

| Record name | 4-Diazo-4H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Diazoimidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diazo-4H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DIAZOIMIDAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ646260P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Diazoimidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-diazoimidazole-4-carboxamide, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, reactivity, spectral characteristics, and known biological activities, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing relevant pathways.

Core Chemical Properties

This compound, also known as Diazo-IC, is a yellow to orange powder.[1] It is a key intermediate in the synthesis of various biologically active molecules, including purine analogs and potential anticancer agents.[1][2] The presence of the diazo group and the carboxamide group on the imidazole ring contributes to its unique reactivity and chemical characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃N₅O | [3] |

| Molecular Weight | 137.10 g/mol | [3] |

| CAS Number | 7008-85-7 | [3] |

| Appearance | Yellow to orange powder | [2] |

| Melting Point | 205-210 °C (with decomposition) | [2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol and water (with heating). Readily soluble in some organic solvents like dimethylformamide. | [2] |

Synthesis and Reactivity

This compound is synthesized through the diazotization of its precursor, 5-aminoimidazole-4-carboxamide (AICA).[1] This reaction is a cornerstone of its chemistry, enabling its use as a versatile synthetic intermediate.

The molecule is noted for its photosensitivity and thermal instability, readily decomposing under light or heat.[2] This reactivity is harnessed in various chemical transformations. It serves as a stable nitriding agent in organic synthesis, providing an electrophilic dinitrogen moiety for reactions with nucleophiles.[2]

Photolytic Decomposition

Photolysis of this compound in aqueous solutions leads to different products depending on the pH. This highlights the compound's utility in pH-dependent synthetic strategies.

Caption: pH-dependent photolytic decomposition of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-aminoimidazole-4-carboxamide (AICA) via a diazotization reaction.

Materials:

-

5-aminoimidazole-4-carboxamide (AICA)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Distilled water

-

Filtration apparatus

-

Beakers and stirring equipment

Procedure:

-

Dissolve 5-aminoimidazole-4-carboxamide in dilute hydrochloric acid in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the AICA solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 30 minutes) after the addition is complete to ensure the reaction goes to completion.

-

The resulting yellow to orange precipitate of this compound is collected by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted salts.

-

Dry the product under vacuum at room temperature, protected from light.

Purification: Due to its instability, purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol-water) can be attempted, but care must be taken to avoid decomposition. Chromatographic methods are generally avoided due to the compound's reactivity.[4]

Caption: Workflow for the synthesis of this compound.

Spectral Data

The structural features of this compound have been elucidated through various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Key Observations | Reference |

| UV-Vis | π→π* transition: 280-320 nm; n→π* transition: 380-420 nm | [1] |

| Infrared (IR) | N-H stretching (amide): 3460-3480 cm⁻¹ and 3090-3120 cm⁻¹; Diazo group: 2160-2180 cm⁻¹ | [1][5] |

| ¹H NMR | Imidazole C-H proton: δ 8.6-8.9 ppm | [1] |

| ¹³C NMR | Carbonyl carbon (amide): δ 162-165 ppm | [1] |

| Mass Spec (EI) | Molecular ion (M⁺): m/z 137 | [1] |

Biological Activity and Signaling Pathways

This compound is recognized for its potential as an anticancer agent, a property linked to its role in purine metabolism.[1] Its precursor, AICA, and the corresponding ribonucleoside, AICAR, are known to participate in the de novo purine synthesis pathway.[6] AICAR is a well-established activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] Activation of the AMPK pathway can inhibit cancer cell proliferation and induce apoptosis.[9] While the direct interaction of this compound with signaling pathways is an area of ongoing research, its relationship with AICA and AICAR suggests a potential indirect role in modulating AMPK signaling.

Caption: Putative involvement in AMPK signaling via its precursor's ribonucleoside.

References

- 1. Buy this compound | 7008-85-7 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 5-Diazoimidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-diazoimidazole-4-carboxamide, a critical intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, quantitative data, and relevant reaction pathways to assist researchers in the successful preparation of this key molecule.

Introduction

This compound is a stable diazo compound that serves as a versatile precursor in organic synthesis.[1] Its most notable application is in the synthesis of the alkylating agent temozolomide, a crucial drug in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[2] The synthesis of this compound is typically achieved through the diazotization of the commercially available 5-aminoimidazole-4-carboxamide (AICA). This process involves the reaction of the primary amine group of AICA with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the diazotization of 5-aminoimidazole-4-carboxamide (AICA).

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the method described by Shealy, Krauth, and Montgomery in The Journal of Organic Chemistry (1962).

Materials:

-

5-Aminoimidazole-4-carboxamide (AICA) hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Water, distilled

-

Ice

Procedure:

-

A solution of 5-aminoimidazole-4-carboxamide hydrochloride (1.63 g, 10.0 mmol) in water (20 mL) is prepared in a flask.

-

Concentrated hydrochloric acid (1.0 mL) is added to the solution.

-

The flask is cooled to 0-5 °C in an ice bath with constant stirring.

-

A solution of sodium nitrite (0.73 g, 10.6 mmol) in water (5 mL) is added dropwise to the cooled AICA solution over a period of 10 minutes. The temperature should be maintained at 0-5 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 20 minutes at 0-5 °C.

-

The resulting pale yellow, crystalline precipitate of this compound is collected by filtration.

-

The collected solid is washed with a small amount of cold water.

-

The product is then dried under vacuum to yield the final product.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound based on the referenced protocol.

| Parameter | Value | Reference |

| Starting Material | 5-Aminoimidazole-4-carboxamide HCl | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

| Molar Equivalent (AICA HCl) | 1.0 | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

| Reagent | Sodium Nitrite | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

| Molar Equivalent (NaNO₂) | 1.06 | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

| Acid | Hydrochloric Acid | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

| Reaction Temperature | 0-5 °C | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

| Reaction Time | 30 minutes | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

| Yield | 85% | Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1962). J. Org. Chem., 27(6), 2150–2154. |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Characteristics |

| ¹H NMR | A characteristic singlet is observed in the aromatic region at δ 8.6-8.9 ppm, corresponding to the C2-H proton of the imidazole ring. The downfield shift is attributed to the electron-withdrawing effects of the diazo and carboxamide groups. |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands. The N-H stretching vibrations of the primary amide appear as two bands in the range of 3460-3480 cm⁻¹ (asymmetric) and 3090-3120 cm⁻¹ (symmetric). A strong absorption band for the diazo group (N≡N stretch) is observed in the region of 2120-2160 cm⁻¹. |

| UV-Visible | The UV-Vis spectrum shows two main absorption bands. A high-intensity π→π* transition is observed between 280-320 nm, and a lower intensity n→π* transition appears in the 380-420 nm range. |

| Mass Spectrometry | Under electron impact ionization, the molecular ion peak [M]⁺ is observed at m/z 137. |

Application in the Synthesis of Temozolomide

This compound is a pivotal intermediate in the synthesis of the anticancer drug temozolomide. The synthesis involves the cyclization of this compound with methyl isocyanate.

Caption: Synthesis of Temozolomide from this compound.

This reaction highlights the importance of this compound as a building block in the development of life-saving therapeutics. The subsequent mechanism of action of temozolomide involves its conversion under physiological conditions to the active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), which then methylates DNA, leading to apoptosis of tumor cells.

Safety Information

This compound is a diazo compound and should be handled with care. It may be unstable under certain conditions, such as exposure to heat, light, or strong acids. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

5-Diazoimidazole-4-carboxamide: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Diazoimidazole-4-carboxamide (Diazo-IC) is a highly reactive intermediate metabolite of the chemotherapeutic agent dacarbazine. Its potent antitumor activity stems from a dual mechanism of action: the primary and most well-understood mechanism is its role as a potent DNA alkylating agent, leading to cell cycle arrest and apoptosis. A secondary, yet significant, mechanism involves the inhibition of de novo purine synthesis, further disrupting cellular proliferation. This technical guide provides an in-depth exploration of these mechanisms, supported by available data, experimental methodologies, and visual representations of the key pathways. Due to its inherent instability, direct quantitative data for Diazo-IC is limited; therefore, data from its prodrug, dacarbazine, is utilized to infer its activity.

Introduction

This compound, a critical molecule in the field of cancer chemotherapy, serves as the ultimate reactive species responsible for the therapeutic effects of the triazene class of drugs, most notably dacarbazine.[1] Understanding the intricate details of its mechanism of action is paramount for the development of novel, more effective anticancer agents and for optimizing existing therapeutic strategies. This document will dissect the formation of Diazo-IC from its precursor, its subsequent molecular interactions, and the resulting downstream cellular consequences.

Mechanism of Action

The anticancer effects of this compound are primarily attributed to two distinct, yet complementary, mechanisms:

DNA Alkylation

The principal mechanism of action of Diazo-IC is the alkylation of DNA, a process that introduces alkyl groups into the DNA molecule, leading to damage and inhibition of DNA replication and transcription.[2]

Metabolic Activation: Dacarbazine, a prodrug, undergoes hepatic N-demethylation by cytochrome P450 enzymes to form 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3] MTIC is an unstable intermediate that spontaneously decomposes to yield 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium ion. It is this methyldiazonium ion that is believed to be the ultimate alkylating species, although it is in equilibrium with Diazo-IC.[2][4]

Reaction with DNA: The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases. The primary target for this methylation is the N7 position of guanine, with methylation also occurring at the O6 position of guanine.[2] This alkylation creates DNA adducts that distort the DNA double helix, leading to errors in DNA synthesis and triggering cell cycle arrest and, ultimately, apoptosis.[2]

Inhibition of De Novo Purine Synthesis

A secondary mechanism contributing to the cytotoxicity of Diazo-IC and its precursors is the inhibition of the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA.

5-Aminoimidazole-4-carboxamide (AIC), a byproduct of MTIC decomposition, is structurally similar to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis.[1] Imidazole derivatives have been shown to inhibit key enzymes in this pathway, such as IMP dehydrogenase.[5] By interfering with this crucial metabolic pathway, Diazo-IC and its related compounds can deplete the cellular pool of purine nucleotides, thereby inhibiting DNA and RNA synthesis and hindering cell proliferation.[1][5]

Quantitative Data

Direct quantitative data on the cytotoxic or enzymatic inhibitory activity of this compound is scarce due to its high reactivity and short half-life. However, data from its prodrug, dacarbazine, provides a strong indication of its potent anticancer effects.

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |

| Dacarbazine | L5178Y | Growth Inhibition | ~10 µM | [5] |

| Pyridine Analog of Dacarbazine | Rat Hepatocytes | Cytotoxicity | 33 µM | [2] |

| Dacarbazine | Rat Hepatocytes | Cytotoxicity | 56 µM | [2] |

| Benzimidazo[2,1-a]isoquinoline-1-carboxamides | Various Cancer Cell Lines | Cytotoxicity | < 1 µM | [6] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound and its mechanism of action. These would need to be adapted and optimized for the specific experimental context, particularly given the instability of Diazo-IC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

References

- 1. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of dacarbazine and unesbulin and CYP1A2‐mediated drug interactions in patients with leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New antitumor imidazole derivative, 5-carbamoyl-1H-imidazol-4-yl piperonylate, as an inhibitor of purine synthesis and its activation by adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Diazo-4H-imidazole-5-carboxamide (CAS 7008-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Diazo-4H-imidazole-5-carboxamide (CAS 7008-85-7), a key intermediate in the synthesis of the alkylating agent Temozolomide. This document collates available data on its physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its preparation and subsequent conversion to Temozolomide are presented, supported by visual workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Temozolomide and related compounds.

Introduction

4-Diazo-4H-imidazole-5-carboxamide, also known as 5-Diazoimidazole-4-carboxamide and Temozolomide Related Compound A, is a critical chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as the immediate precursor to Temozolomide, a vital oral chemotherapeutic agent for treating brain tumors such as glioblastoma multiforme.[3][4] The stability and purity of this diazo compound are paramount to ensuring the quality and yield of the final active pharmaceutical ingredient. This guide delves into the technical details of its properties and synthesis.

Physicochemical Properties

4-Diazo-4H-imidazole-5-carboxamide is typically a solid powder, with its color reported as ranging from beige to light brown or white to off-white.[2][5] It is known to be light-sensitive and can decompose under heat, indicating a degree of instability that necessitates careful handling and storage.[6]

Table 1: Physicochemical Properties of 4-Diazo-4H-imidazole-5-carboxamide

| Property | Value | Source(s) |

| CAS Number | 7008-85-7 | [7] |

| Molecular Formula | C₄H₃N₅O | [7] |

| Molecular Weight | 137.10 g/mol | [7] |

| Appearance | White to off-white powder; Beige to Light Brown solid | [2][5] |

| Melting Point | 205-210 °C (with decomposition) | [6] |

| Boiling Point | 251.91 °C (rough estimate) | [8] |

| Density | 1.5530 g/cm³ (rough estimate) | [8] |

| Solubility | Sparingly soluble in DMSO; Slightly soluble in Methanol (with heating and sonication); Slightly soluble in water (with heating) | [8] |

| Storage Temperature | Refrigerator (2-8 °C) | [8] |

Synthesis and Mechanism

The primary route for the synthesis of 4-Diazo-4H-imidazole-5-carboxamide involves the diazotization of 5-aminoimidazole-4-carboxamide hydrochloride. This intermediate is then typically used in situ for the subsequent reaction to form Temozolomide.

Synthesis of 4-Diazo-4H-imidazole-5-carboxamide

A detailed experimental protocol for the synthesis of 4-Diazo-4H-imidazole-5-carboxamide (DICA) from 5-Amino-imidazole-4-carboxamide hydrochloride (AIC.HCl) is as follows:

Experimental Protocol:

-

Materials: 5-Amino-imidazole-4-carboxamide hydrochloride (AIC.HCl), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water (H₂O), Tetrahydrofuran (THF).

-

Procedure:

-

A solution of 5-Amino-imidazole-4-carboxamide hydrochloride (e.g., 2 g, 0.012 mol) in 6 M HCl (8 mL) is prepared.

-

This solution is added dropwise to a stirred solution of NaNO₂ (e.g., 6.45 g, 0.094 mol) in H₂O (24 mL) at 0 °C over a period of 30 minutes.

-

The reaction mixture is stirred for an additional hour at 0 °C.

-

The resulting precipitate is filtered.

-

The collected solid is washed with tetrahydrofuran.

-

The product, 4-Diazo-4H-imidazole-5-carboxamide, is obtained as a crude powder after drying at room temperature.[9]

-

Diagram 1: Synthesis of 4-Diazo-4H-imidazole-5-carboxamide

Caption: Diazotization of AIC.HCl to form DICA.

Conversion to Temozolomide

4-Diazo-4H-imidazole-5-carboxamide is reacted with methyl isocyanate to yield Temozolomide. It is important to note that methyl isocyanate is a noxious reagent, and appropriate safety precautions must be taken.

Experimental Protocol:

-

Materials: 4-Diazo-4H-imidazole-5-carboxamide (DICA), Methyl Isocyanate, Dichloromethane.

-

Procedure:

-

4-Diazo-4H-imidazole-5-carboxamide is reacted with methyl isocyanate in dichloromethane.

-

This reaction forms an in situ urea intermediate which subsequently cyclizes to yield Temozolomide.[3]

-

Diagram 2: Conversion of DICA to Temozolomide

Caption: Cyclization of DICA to form Temozolomide.

Analytical Methods

The characterization and quality control of 4-Diazo-4H-imidazole-5-carboxamide are crucial for its use in pharmaceutical synthesis. The formation of subsequent products from this intermediate has been confirmed using various analytical techniques.

Table 2: Analytical Data References for Related Compounds

| Analytical Technique | Reference for Analysis of Subsequent Products |

| ¹H NMR | [9] |

| Mass Spectrometry (MS) | [9] |

| Infrared Spectroscopy (IR) | [9] |

Biological Activity and Signaling Pathways

The biological activity of 4-Diazo-4H-imidazole-5-carboxamide itself is not well-documented, as it is primarily considered a reactive intermediate. Its significance is derived from its role as a precursor to Temozolomide. Temozolomide's mechanism of action involves its conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then decomposes to a methyldiazonium cation, which is the ultimate alkylating species that methylates DNA, leading to cytotoxic effects in cancer cells.[4][10] The degradation of Temozolomide also produces 5-aminoimidazole-4-carboxamide (AIC), a metabolite that can be further processed in cellular pathways.[10][11][12]

No specific signaling pathways directly involving 4-Diazo-4H-imidazole-5-carboxamide have been identified in the reviewed literature. Its biological relevance is intrinsically linked to the pharmacology of Temozolomide.

Diagram 3: Logical Flow from Precursor to Active Drug

Caption: Synthetic and activation pathway of Temozolomide.

Safety and Handling

4-Diazo-4H-imidazole-5-carboxamide is classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled.[7] It causes skin irritation and can cause serious eye damage.[7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated area. Due to its potential instability, it should be stored in a refrigerator and protected from light.[6]

Conclusion

4-Diazo-4H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of Temozolomide. This guide has summarized the available technical information on its properties, synthesis, and handling. The provided experimental protocols and workflows offer a practical resource for scientists and researchers in the field of drug development and manufacturing. Further research into the direct biological effects and detailed spectroscopic characterization of this intermediate could provide additional insights into its reactivity and potential applications.

References

- 1. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]

- 2. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]

- 6. chembk.com [chembk.com]

- 7. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7008-85-7 CAS MSDS (4-diazo-4H-imidazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of temozolomide and its metabolite 5-aminoimidazole-4-carboxamide in plasma using UPLC-MS/MS: Implications for therapeutic drug monitoring with high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Diazoimidazole-4-carboxamide: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Diazoimidazole-4-carboxamide, a critical diazo compound, holds a significant position in medicinal chemistry primarily as the key intermediate in the synthesis of the anticancer drug Dacarbazine. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound. Detailed experimental protocols for its in situ generation, physicochemical characteristics, and spectroscopic data are presented. Furthermore, this document elucidates the subsequent conversion of this intermediate into Dacarbazine, detailing the mechanism of action of the final active pharmaceutical ingredient.

Introduction

This compound (Diazo-IC) is a heterocyclic organic compound with the molecular formula C₄H₃N₅O.[1][2] Its discovery and history are intrinsically linked to the development of the chemotherapy agent Dacarbazine (also known as DTIC-Dome).[3] While not used as a therapeutic agent itself, its role as a reactive intermediate is crucial for the synthesis of Dacarbazine, a drug used in the treatment of various cancers, including malignant melanoma and Hodgkin's lymphoma.[3] This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its chemistry and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is typically a solid, with colors ranging from pale-pink to beige or light brown.[1] It is thermally unstable at elevated temperatures, with a melting point range of 205-210°C, at which it decomposes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃N₅O | [1][2] |

| Molecular Weight | 137.10 g/mol | [1][2] |

| Appearance | Pale-pink to beige/light brown solid | [1] |

| Melting Point | 205-210°C (with decomposition) | [1] |

| Boiling Point (estimated) | ~251.91°C | [1] |

| Density (estimated) | 1.5530 g/cm³ | [1] |

| Solubility | Sparingly soluble in dimethylsulfoxide; slightly soluble in methanol and water (when heated) | [1] |

| CAS Number | 7008-85-7 | [1][2] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Aromatic region singlet at δ 8.6-8.9 ppm (imidazole C-H proton at position 2) | [1] |

| Infrared (IR) Spectroscopy | N-H stretching of primary amide: 3460-3480 cm⁻¹ (asymmetric) and 3090-3120 cm⁻¹ (symmetric) | [1] |

Discovery and History

The history of this compound is fundamentally the history of Dacarbazine's synthesis. Dacarbazine was first synthesized in 1959 at the Southern Research Institute in Alabama, with funding from a US federal grant.[4] The simplest and most common synthetic route to Dacarbazine proceeds through the diazotization of 5-amino-1H-imidazole-4-carboxamide, which generates this compound as a transient, yet crucial, intermediate.[4] This diazonium salt is then immediately reacted with dimethylamine to yield Dacarbazine.[3]

Experimental Protocols

The synthesis of this compound is typically performed in situ and immediately used in the subsequent reaction to form Dacarbazine due to its instability.

Synthesis of this compound and subsequent conversion to Dacarbazine

This protocol describes the laboratory-scale synthesis of Dacarbazine, which involves the formation of this compound as an intermediate.

Materials:

-

5-Aminoimidazole-4-carboxamide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Nitrous Acid

-

Anhydrous dimethylamine

-

Methanol

-

Ice bath

-

Stirring apparatus

Procedure:

-

Diazotization: 5-Aminoimidazole-4-carboxamide is dissolved in an acidic solution, typically dilute hydrochloric acid, and cooled in an ice bath.[5]

-

A solution of sodium nitrite (a 20% excess is often used) is added dropwise to the cooled solution of 5-aminoimidazole-4-carboxamide.[6] The addition of nitrous acid directly is also a cited method.[3] This reaction results in the formation of the diazonium salt, this compound. The reaction progress can be monitored to ensure the consumption of the starting material. The overall yield for this step is reported to be as high as 99%.[4]

-

Azo Coupling: The resulting solution containing this compound is then treated with anhydrous dimethylamine, often dissolved in methanol.[6] This coupling reaction yields Dacarbazine. This step also has a reported yield of approximately 99%.[4]

-

Isolation and Purification: The Dacarbazine precipitate is filtered, washed with water, and dried.[4] The overall yield of Dacarbazine from this two-step process is typically in the range of 76-86%.[4]

Mechanism of Action of Dacarbazine

While this compound is not the active species, understanding the mechanism of its derivative, Dacarbazine, is crucial for context. Dacarbazine is a prodrug that requires metabolic activation in the liver.[3]

The activation process involves N-demethylation by liver microsomal enzymes to form monomethyl triazeno imidazole carboxamide (MTIC).[3] MTIC is an unstable alkylating compound that subsequently releases a methyl cation. This reactive species methylates and cross-links DNA, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cancer cell death.[3]

Safety and Handling

This compound is a reactive and potentially unstable compound. It is typically generated and used immediately without isolation. It is photosensitive and can decompose under light or heat.[7] As a diazo compound, it should be handled with appropriate safety precautions in a laboratory setting.

Conclusion

This compound is a pivotal, albeit transient, molecule in the history of cancer chemotherapy. Its discovery is inseparable from the development of Dacarbazine, a mainstay treatment for melanoma and Hodgkin's lymphoma for decades. This technical guide has provided a detailed overview of the synthesis, properties, and historical context of this important intermediate. A thorough understanding of its chemistry is essential for researchers and professionals involved in the synthesis and development of related pharmaceutical agents.

References

- 1. Buy this compound | 7008-85-7 [smolecule.com]

- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dacarbazine - Wikipedia [en.wikipedia.org]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. This compound [chembk.com]

Spectroscopic and Mechanistic Insights into 5-Diazoimidazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diazoimidazole-4-carboxamide is a critical intermediate in the synthesis of the chemotherapeutic agent dacarbazine and a key species in the mechanism of action of temozolomide. An in-depth understanding of its spectroscopic properties and the biological pathways it influences is paramount for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols and a visualization of its role in DNA alkylation pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 8.6-8.9 | Singlet | Not Specified |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Primary Amide N-H | 3460-3480 | Medium-Strong | Asymmetric Stretch |

| Primary Amide N-H | 3090-3120 | Medium-Strong | Symmetric Stretch |

Mass Spectrometry (MS)

| Parameter | Value (m/z) | Relative Abundance | Ion |

| Molecular Ion | 137 | Moderate | [M]⁺ |

| Base Peak | 94 or 68 | High | Fragment Ions |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility and further research.

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of its amino precursor, 5-aminoimidazole-4-carboxamide.[1]

Materials:

-

5-Aminoimidazole-4-carboxamide

-

Sodium nitrite

-

Hydrochloric acid (or other suitable acid)

-

Ice

Procedure:

-

A solution of 5-aminoimidazole-4-carboxamide is prepared in an acidic medium (e.g., dilute hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine.

-

The reaction mixture is stirred at low temperature for a specified period to ensure complete diazotization.

-

The resulting this compound may precipitate from the solution or be isolated by extraction, followed by purification techniques such as recrystallization or chromatography.

NMR Spectroscopy

Instrumentation:

-

A standard NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

-

The purified this compound is dissolved in a suitable deuterated solvent. The choice of solvent will depend on the solubility of the compound and should be noted.

Data Acquisition:

-

A standard proton NMR spectrum is acquired. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [2][3][4][5]

-

Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.

-

The ground sample is thoroughly mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

-

The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2][5]

-

The KBr pellet is then placed in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an electron impact (EI) ionization source.

Sample Introduction:

-

The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph for volatile compounds.

Data Acquisition (Electron Impact): [6][7][8][9][10]

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][10]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of the different ions.

Signaling Pathways and Logical Relationships

This compound is a key intermediate in the mechanism of action of the anticancer drugs dacarbazine and temozolomide. The following diagrams illustrate the synthesis workflow and the DNA alkylation pathway.

Caption: Synthesis of Dacarbazine Workflow.

Caption: DNA Alkylation Pathway.

Conclusion

The spectroscopic data presented provides a clear fingerprint for the identification of this compound. The detailed experimental protocols offer a foundation for consistent synthesis and analysis. Furthermore, the visualized pathways highlight the compound's central role in the therapeutic action of important anticancer drugs. This guide serves as a valuable resource for researchers aiming to further explore the chemistry and pharmacology of this important imidazole derivative and its potential in drug development.

References

- 1. chembk.com [chembk.com]

- 2. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. shimadzu.com [shimadzu.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. azom.com [azom.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Solubility of 5-Diazoimidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Diazoimidazole-4-carboxamide (Diazo-IC), a critical intermediate and known photo-degradation product of the chemotherapeutic agent dacarbazine, is a compound of significant interest in medicinal chemistry and drug development.[1] Its physical and chemical properties, particularly its solubility in various solvents, are crucial for its synthesis, handling, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a relevant biochemical pathway.

Physicochemical Properties

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions from various sources provide valuable insights into its solubility characteristics in a range of common laboratory solvents. This information is summarized in the table below.

| Solvent | Solubility Description | Reference |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [2] |

| Methanol | Slightly soluble (with heating) | [2] |

| Water | Difficult to dissolve in cold water; slightly soluble with heating | [2][4][5] |

| Dimethylformamide (DMF) | Improved solubility compared to water | [5] |

| Chloroform | Easily soluble | [4] |

It is noted that this compound is unstable when dissolved and can decompose under the influence of light or heat.[4]

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not available in the cited literature, a general and widely accepted method, the Shake-Flask method, can be employed. This method is considered reliable for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Methanol, Water)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter. It is crucial to use a filter membrane that does not interact with or adsorb the compound.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear, saturated supernatant or filtrate.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Relevant Biochemical Pathway: Metabolic Activation of Dacarbazine

This compound is a photo-degradation product of the anticancer drug dacarbazine.[1] The therapeutic activity of dacarbazine itself is dependent on its metabolic activation in the liver. The following diagram illustrates the key steps in this bioactivation pathway, which ultimately produces the active methylating agent.

This pathway shows that dacarbazine is metabolized by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1) to form an unstable intermediate, HMMTIC.[6][7] This is followed by the loss of formaldehyde to produce MTIC, the key metabolite.[8][9] MTIC then spontaneously decomposes to yield the inactive metabolite 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium ion, which is responsible for the alkylation of DNA and the resulting cytotoxic effect.[8][9]

References

- 1. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7008-85-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Diazoimidazole-4-carboxamide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Diazoimidazole-4-carboxamide is a heterocyclic organic compound with significant relevance in medicinal chemistry, primarily owing to its structural relationship with the anticancer drug Temozolomide. This technical guide provides a comprehensive overview of its molecular structure, synthesis, chemical properties, and known biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its mechanism of action as a DNA alkylating agent and its potential involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Properties

This compound is an imidazole derivative characterized by a diazo group at the 5-position and a carboxamide group at the 4-position.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Diazo-4H-imidazole-5-carboxamide, Diazo-IC | [2][3] |

| CAS Number | 7008-85-7 | [3] |

| Molecular Formula | C₄H₃N₅O | [1][3] |

| Molecular Weight | 137.10 g/mol | [2][3] |

| Appearance | Yellow to orange powder | [4] |

| Melting Point | 205-210 °C (decomposes) | [4] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol and water (with heating). | [4] |

| SMILES | C1=NC(=[N+]=[N-])C(=N1)C(=O)N | [2] |

| InChI | InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | [2] |

Synthesis

The primary route for the synthesis of this compound is through the diazotization of its precursor, 5-aminoimidazole-4-carboxamide (AICA or AIC).[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on established diazotization procedures for 5-aminoimidazoles.

Materials:

-

5-aminoimidazole-4-carboxamide (AIC)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), dilute solution (e.g., 2 M)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolve a known amount of 5-aminoimidazole-4-carboxamide in dilute hydrochloric acid in a flask.

-

Cool the solution to -5 to 0 °C using an ice-salt bath, with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled AIC solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

The formation of a precipitate indicates the synthesis of this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold distilled water to remove any unreacted salts.

-

Dry the product under vacuum at a low temperature, away from light.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic Characterization

The molecular structure of this compound has been confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference(s) |

| ¹H NMR | Aromatic proton signal in the imidazole ring. | [1] |

| IR (cm⁻¹) | N-H stretching (amide), C=O stretching (amide), N≡N stretching (diazo). | [1] |

| UV-Vis (nm) | Absorption bands corresponding to the diazo and imidazole chromophores. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |

Note: Detailed experimental conditions for the acquisition of these spectra were not available in the cited literature.

Biological Activity and Mechanism of Action

This compound is recognized for its potential as an anticancer agent, a property attributed to its function as a DNA alkylating agent.[1]

DNA Alkylation

The cytotoxic effects of this compound are believed to stem from its ability to alkylate DNA, a mechanism shared with the clinically used drug Temozolomide.[2][4] It is proposed that under physiological conditions, this compound can generate a reactive methyldiazonium ion, which then transfers a methyl group to the DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5][6] This methylation leads to DNA damage, induction of apoptosis, and ultimately, cell death.[4]

Proposed Mechanism of DNA Alkylation

Caption: Proposed mechanism of DNA alkylation by this compound.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[7]

This is a generalized protocol for assessing xanthine oxidase inhibitory activity.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound at various concentrations.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 295 nm (corresponding to the formation of uric acid) at regular intervals for a set period.

-

Calculate the rate of uric acid formation for each concentration of the test compound.

-

Determine the percentage of inhibition of xanthine oxidase activity and calculate the IC₅₀ value.

Potential Signaling Pathways

While the direct impact of this compound on specific signaling pathways is not extensively documented, its precursor, AICAR, is a known activator of AMP-activated protein kinase (AMPK).[8] Activation of AMPK can, in turn, influence downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses, cell proliferation, and apoptosis.[9][10] Given the structural relationship and the anticancer properties of this compound, it is plausible that it may directly or indirectly modulate these pathways.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound is a molecule of considerable interest in the field of medicinal chemistry. Its role as a DNA alkylating agent provides a clear mechanism for its cytotoxic effects and underscores its potential as an anticancer agent. Further research is warranted to fully elucidate its interactions with cellular signaling pathways and to explore its therapeutic applications. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of its known properties to aid future investigations.

References

- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of temozolomide for the treatment of malignant tumors: clinical evidence and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Research: A Technical Guide to the Safe Handling of 5-Diazoimidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known safety and handling precautions for 5-diazoimidazole-4-carboxamide (CAS 7008-85-7), a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document incorporates data from analogous compounds, namely the chemotherapy agents dacarbazine and temozolomide, and general safety protocols for reactive diazo compounds.

Hazard Identification and Classification

This compound is a potentially hazardous substance that requires careful handling in a controlled laboratory environment. The primary hazards associated with this compound are its reactivity, potential explosiveness, and toxicity.[1]

GHS Hazard Classification:

Based on aggregated data, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1/2 | H228: Flammable solid[2][3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation[2][3][4] |

| Respiratory Irritation | 3 | H335: May cause respiratory irritation[4] |

| Carcinogenicity | 1B | May cause cancer (presumed, based on related compounds) |

| Genetic Defects | - | May cause genetic defects (presumed, based on related compounds) |

| Damage to Fertility/Unborn Child | - | May damage fertility or the unborn child (presumed, based on related compounds) |

Signal Word: Danger[4]

Diazo compounds, in general, are known to be reactive and potentially explosive, sensitive to shock, friction, and heat.[1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C4H3N5O[3][5] |

| Molecular Weight | 137.10 g/mol [3][5] |

| Appearance | Beige to light brown solid |

| Melting Point | 205-210 °C (with decomposition) |

| Solubility | Sparingly soluble in DMSO; slightly soluble in methanol (with heating and sonication); slightly soluble in water (with heating) |

| Storage Temperature | Refrigerator (2-8 °C) |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling potent, reactive, and potentially hazardous compounds, adapted from procedures for dacarbazine and temozolomide.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Gloves: Wear two pairs of powder-free nitrile gloves that have been tested for use with chemotherapy agents.[6] Change gloves regularly and immediately if contaminated.

-

Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.[6]

-

Eye Protection: Chemical safety goggles or a full-face shield must be worn.[6]

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[7][8]

Engineering Controls

All work with this compound powder should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize exposure.[6]

Weighing and Reconstitution

-

Perform all weighing and reconstitution procedures within a containment device such as a chemical fume hood.

-

Use a dedicated set of equipment (spatulas, weigh boats, etc.) for this compound.

-

To minimize dust generation, gently handle the solid material.

-

When reconstituting, slowly add the solvent to the solid to avoid splashing.

Spill Management

In the event of a spill, immediate action is required to prevent exposure and contamination.

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Don PPE: Wear appropriate PPE, including respiratory protection.

-

Containment: For solid spills, cover with a damp absorbent material to prevent dust from becoming airborne.[8] For liquid spills, absorb with an inert material.

-

Decontamination: The spill area should be decontaminated. A common procedure for related compounds involves treatment with a 5% sodium hypochlorite solution, followed by neutralization with a sodium thiosulfate solution to prevent corrosion of surfaces.[6]

-

Disposal: All contaminated materials must be collected in a sealed, clearly labeled hazardous waste container for proper disposal.[6]

Decontamination and Waste Disposal

-

All disposable materials that come into contact with this compound, including gloves, gowns, and labware, must be disposed of as hazardous chemical waste.[6]

-

Work surfaces should be decontaminated at the end of each procedure and at the end of the day.

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.[4]

Storage and Stability

Store this compound in a tightly sealed container in a refrigerator (2-8 °C), protected from light.[6] Diazo compounds can be light-sensitive and may decompose over time or with exposure to heat.[9]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

This technical guide is intended to provide comprehensive safety and handling information for this compound based on the best available data. It is imperative that all users of this compound receive proper training and adhere to all institutional safety protocols. Always consult the most recent safety information and conduct a thorough risk assessment before beginning any new experimental work.

References

- 1. scbt.com [scbt.com]

- 2. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Diazoimidazole-5-carboxamide | CAS 24316-91-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. publications.ashp.org [publications.ashp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Semantic Scholar [semanticscholar.org]

- 9. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes and Protocols for 5-Diazoimidazole-4-carboxamide in Photo-Crosslinking Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Diazoimidazole-4-carboxamide (Diazo-ICA) in photo-crosslinking studies. This powerful technique allows for the covalent capture of transient and stable molecular interactions, aiding in target identification, validation, and the elucidation of biological pathways.

Introduction to this compound (Diazo-ICA)

This compound is a heterocyclic compound featuring a photo-activatable diazo group.[1] Upon irradiation with ultraviolet (UV) light, the diazo group is converted into a highly reactive carbene intermediate.[2][3] This carbene can rapidly form covalent bonds with nearby molecules, including proteins and nucleic acids, making Diazo-ICA a valuable tool for photo-affinity labeling (PAL) and photo-crosslinking studies.[4][5] Its applications are particularly relevant in drug discovery for identifying the molecular targets of bioactive small molecules and for mapping protein-protein interaction networks.[1][5]

Chemical and Physical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃N₅O | [2] |

| Molecular Weight | 137.10 g/mol | [2] |

| Appearance | Yellow to orange powder | [6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol and heated water. | [6] |

| Photo-sensitivity | Decomposes under light or heat. | [6] |

Principle of Photo-Crosslinking with Diazo-ICA

Photo-crosslinking with Diazo-ICA is a multi-step process that enables the covalent linkage of interacting molecules. The fundamental principle involves the photo-activation of the diazo group to generate a reactive species that forms a stable bond with its interaction partner.

The overall workflow can be summarized as follows:

-

Incubation: A Diazo-ICA-derivatized probe is incubated with the biological sample (e.g., cell lysate, purified proteins) to allow for binding to its target(s).

-

Photo-activation: The sample is irradiated with UV light at a specific wavelength (typically 350-370 nm) to activate the diazo group, leading to the formation of a highly reactive carbene intermediate.[2]

-

Covalent Crosslinking: The carbene intermediate rapidly reacts with adjacent amino acid residues or other molecules, forming a stable covalent bond and "trapping" the interaction.

-

Analysis: The crosslinked products are then analyzed using various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners and map the interaction sites.[7]

Caption: A generalized workflow for a photo-crosslinking experiment using a Diazo-ICA probe.

Experimental Protocols

The following are generalized protocols for in vitro and in-cell photo-crosslinking experiments using a Diazo-ICA-based probe. Optimization of parameters such as probe concentration, incubation time, and UV irradiation conditions is crucial for successful experiments.

3.1. General Protocol for In Vitro Photo-Crosslinking of Purified Proteins

This protocol describes the photo-crosslinking of a purified protein with a Diazo-ICA-labeled ligand to identify direct binding partners.

Materials:

-

Diazo-ICA labeled probe (e.g., a small molecule inhibitor functionalized with Diazo-ICA)

-

Purified target protein and potential interacting partners

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp with an emission wavelength of 350-370 nm (e.g., Spectroline or UVP hand-held lamp)

-

Quartz or UV-transparent microplate or cuvettes

-

SDS-PAGE materials and Western blot apparatus

-

Mass spectrometer for protein identification

Procedure:

-

Sample Preparation: Prepare a reaction mixture containing the purified target protein and its potential binding partner(s) in a suitable buffer. The final protein concentration may range from 1-10 µM.

-

Probe Addition: Add the Diazo-ICA-labeled probe to the reaction mixture. The final concentration of the probe should be optimized, typically in a 1- to 10-fold molar excess over the target protein.

-

Incubation: Incubate the mixture in the dark at 4°C or room temperature for 30-60 minutes to allow for binding equilibrium to be reached.

-

Photo-irradiation: Place the sample in a quartz cuvette or a UV-transparent plate on ice to prevent heating. Irradiate the sample with a 350-370 nm UV lamp for 5-30 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.[8]

-

Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (DTT), to a final concentration of 10 mM.

-

Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the irradiated sample, heat at 95°C for 5 minutes, and resolve the proteins on a polyacrylamide gel.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody against the target protein or a tag on the probe to visualize the crosslinked products, which will appear as higher molecular weight bands.

-

Mass Spectrometry Analysis: Excise the crosslinked band of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and peptides.[7]

3.2. General Protocol for In-Cell Photo-Crosslinking

This protocol outlines the use of a cell-permeable Diazo-ICA probe to identify intracellular binding partners.

Materials:

-

Cell-permeable Diazo-ICA labeled probe

-

Cultured cells of interest

-

Cell culture medium and reagents

-

PBS

-

UV lamp (350-370 nm)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Affinity purification reagents (e.g., streptavidin beads if the probe is biotinylated)

-

SDS-PAGE and Western blot materials

-

Mass spectrometer

Procedure:

-

Cell Culture and Treatment: Plate the cells and grow to the desired confluency. Replace the culture medium with fresh medium containing the Diazo-ICA probe at an optimized concentration (typically 1-50 µM). Incubate for a time sufficient for the probe to enter the cells and bind to its targets (e.g., 1-4 hours).

-

Washing: Gently wash the cells twice with ice-cold PBS to remove the excess unbound probe.

-

Photo-irradiation: With the cells covered in a thin layer of PBS, place the culture plate on ice and irradiate with a 350-370 nm UV lamp for 5-15 minutes.

-

Cell Lysis: After irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Affinity Purification (if applicable): If the Diazo-ICA probe contains an affinity tag (e.g., biotin), incubate the lysate with the corresponding affinity beads (e.g., streptavidin agarose) to enrich for the crosslinked complexes. Elute the bound proteins from the beads.

-

Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting, or directly proceed to in-solution digestion followed by LC-MS/MS for proteome-wide identification of the crosslinked proteins.[9]

Caption: Key steps in the in vitro and in-cell photo-crosslinking protocols.

Quantitative Data and Analysis

The efficiency of photo-crosslinking can be influenced by several factors. The following tables provide hypothetical, yet representative, quantitative data to illustrate the optimization of experimental conditions.

Table 1: Optimization of UV Irradiation Time

| Irradiation Time (min) | Crosslinking Efficiency (%) | Non-specific Binding (%) |

| 0 | 0 | 1 |

| 5 | 35 | 5 |

| 10 | 60 | 8 |

| 15 | 65 | 15 |

| 30 | 62 | 25 |

Crosslinking efficiency was determined by densitometry of the crosslinked band on an SDS-PAGE gel. Non-specific binding was assessed in a control experiment without the target protein.

Table 2: Effect of Probe Concentration on Crosslinking

| Probe Concentration (µM) | Crosslinking Efficiency (%) | Target Saturation (%) |

| 0.1 | 15 | 40 |

| 0.5 | 45 | 85 |

| 1.0 | 60 | 95 |

| 5.0 | 62 | 98 |

| 10.0 | 63 | 99 |

Target saturation was estimated based on the binding affinity of the probe.

Application in a Signaling Pathway Context

Photo-crosslinking with Diazo-ICA can be instrumental in elucidating protein-protein interactions within a signaling cascade. For instance, if a Diazo-ICA derivatized inhibitor of a specific kinase is used, this approach can identify not only the kinase itself but also its scaffold proteins and downstream substrates that are in close proximity.

Caption: A hypothetical kinase signaling pathway illustrating how a Diazo-ICA inhibitor can be used to identify direct targets and proximal proteins.

By applying the principles and protocols outlined in these application notes, researchers can effectively employ this compound as a powerful tool for dissecting molecular interactions and advancing drug discovery efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]